molecular formula C5H12Cl2N2O B6209640 (5S)-5-aminopiperidin-2-one dihydrochloride CAS No. 1003021-05-3

(5S)-5-aminopiperidin-2-one dihydrochloride

Cat. No.: B6209640
CAS No.: 1003021-05-3
M. Wt: 187.1
InChI Key:
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Description

(5S)-5-aminopiperidin-2-one dihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

(5S)-5-aminopiperidin-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of various chemical intermediates and as a reagent in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-aminopiperidin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable precursor, such as a nitro compound, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of reducing agents like hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (5S)-5-aminopiperidin-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidin-2-one derivatives, while reduction can produce various amine compounds.

Mechanism of Action

The mechanism of action of (5S)-5-aminopiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This can lead to changes in cellular pathways and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A simpler analog without the amino group.

    Piperidin-2-one: Lacks the amino substitution at the 5-position.

    N-methylpiperidin-2-one: Contains a methyl group instead of an amino group.

Uniqueness: (5S)-5-aminopiperidin-2-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5S)-5-aminopiperidin-2-one dihydrochloride involves the conversion of 2-piperidone to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-piperidone", "Hydrogen chloride gas", "Sodium hydroxide", "Ammonium chloride", "Sodium nitrite", "Sodium sulfite", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-piperidone in water and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Bubble hydrogen chloride gas through the solution to form the hydrochloride salt of 2-piperidone.", "Step 3: Add ammonium chloride and sodium nitrite to the solution to form the diazonium salt.", "Step 4: Add sodium sulfite to the solution to reduce the diazonium salt to the corresponding amine.", "Step 5: Acidify the solution with hydrochloric acid to protonate the amine and form the desired product, (5S)-5-aminopiperidin-2-one.", "Step 6: Add sodium bicarbonate to the solution to adjust the pH to 8-9 and extract the product with dichloromethane.", "Step 7: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Dissolve the crude product in water and add hydrochloric acid to form the dihydrochloride salt of the product.", "Step 9: Filter and dry the product to obtain the final product, (5S)-5-aminopiperidin-2-one dihydrochloride." ] }

CAS No.

1003021-05-3

Molecular Formula

C5H12Cl2N2O

Molecular Weight

187.1

Purity

95

Origin of Product

United States

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